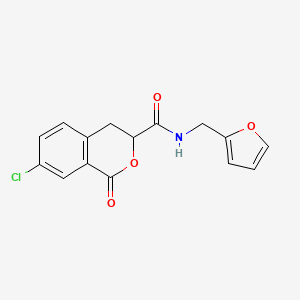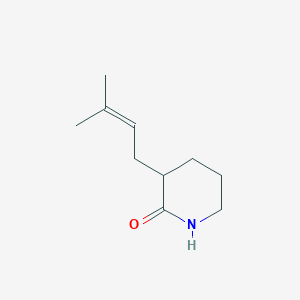![molecular formula C19H21N5O3 B2506072 3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903188-77-2](/img/structure/B2506072.png)
3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazopurine, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and biological activities of related imidazo-fused heterocycles, which can be extrapolated to hypothesize about the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds, such as the 3-(alkyl/benzylthio)-9b-hydroxy-1H-imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives, involves the oxidation of dihydroxy-indenoimidazolones using oxidants like periodic acid and lead(IV) acetate . This suggests that the synthesis of this compound could also involve a strategic oxidation step, possibly along with a substitution reaction to introduce the benzyl and hydroxypropyl groups.
Molecular Structure Analysis
The molecular structure of imidazo-fused compounds is confirmed using techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the presence of the benzyl and hydroxypropyl substituents in the target compound.
Chemical Reactions Analysis
The chemical reactions of imidazo-fused compounds can vary widely depending on the substituents attached to the core structure. The papers provided do not detail reactions specific to this compound, but they do indicate that such compounds can be synthesized and modified to exhibit different biological activities . This implies that the compound may also be amenable to further chemical modifications.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of this compound are not provided, related compounds have been evaluated for their biological activities, which can be indicative of their chemical properties . For instance, the presence of electron-donating or withdrawing groups can influence the compound's reactivity and interaction with biological targets. The physical properties such as solubility, melting point, and stability would also be important to determine for practical applications.
Applications De Recherche Scientifique
Structure-Activity Relationship Studies
A study by Baraldi et al. (2008) explores the synthesis of new potent and selective A(3) adenosine receptor antagonists containing a xanthine core, closely related to the chemical structure . This research aimed to improve the potency and hydrophilicity of these molecules through structural modification, providing insights into the structural requirements for A(3) adenosine receptor antagonism. The findings have implications for the development of therapeutics targeting various diseases where the A(3) receptor is implicated (Baraldi et al., 2008).
Molecular Docking and 3D-QSAR Studies
Further extending the understanding of these compounds, the same study conducted docking and 3D-QSAR studies to investigate the A(3) binding disposition of these molecules. These computational studies are crucial for predicting how variations in chemical structures might influence their interaction with biological targets, which is essential for rational drug design (Baraldi et al., 2008).
Propriétés
IUPAC Name |
2-benzyl-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-13-11-23-15-16(20-18(23)22(13)9-6-10-25)21(2)19(27)24(17(15)26)12-14-7-4-3-5-8-14/h3-5,7-8,11,25H,6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVYKBSNQAAHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2505991.png)

![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2505997.png)


![N-[1-(4-Methyl-3-nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506002.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2506006.png)



